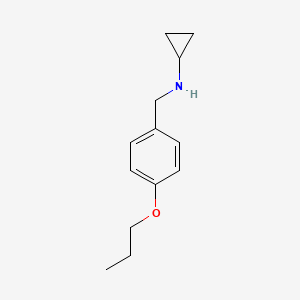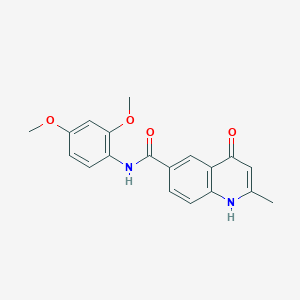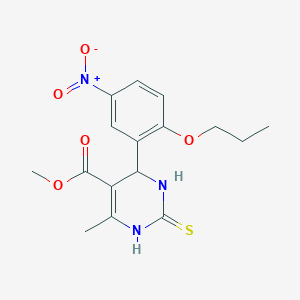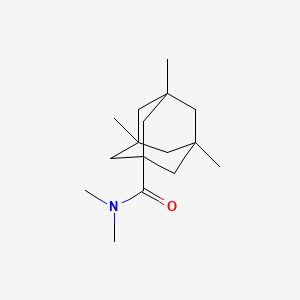
N-(4-propoxybenzyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Propoxybenzyl)cyclopropanamine (PBCA) is a cyclopropane-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. PBCA is a derivative of cyclopropanamine, which is a cyclic amine with a three-membered ring structure. The unique structural features of PBCA make it an interesting compound to investigate its mechanism of action, biochemical and physiological effects, and future research directions.
Mechanism of Action
The mechanism of action of N-(4-propoxybenzyl)cyclopropanamine is not fully understood, but it is believed to interact with specific receptors in the brain. N-(4-propoxybenzyl)cyclopropanamine has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-propoxybenzyl)cyclopropanamine has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
N-(4-propoxybenzyl)cyclopropanamine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(4-propoxybenzyl)cyclopropanamine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Advantages and Limitations for Lab Experiments
N-(4-propoxybenzyl)cyclopropanamine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. N-(4-propoxybenzyl)cyclopropanamine is also relatively stable and can be easily synthesized in large quantities. However, the limitations of N-(4-propoxybenzyl)cyclopropanamine include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on N-(4-propoxybenzyl)cyclopropanamine. One potential direction is to investigate the structure-activity relationship of N-(4-propoxybenzyl)cyclopropanamine and its derivatives, which may lead to the development of more potent and selective compounds for the treatment of various diseases. Another direction is to investigate the potential therapeutic effects of N-(4-propoxybenzyl)cyclopropanamine in animal models of depression, anxiety, and schizophrenia. Additionally, the use of N-(4-propoxybenzyl)cyclopropanamine as a tool for studying the function of specific receptors in the brain may provide valuable insights into the underlying mechanisms of various neurological disorders.
Conclusion:
In conclusion, N-(4-propoxybenzyl)cyclopropanamine is a unique cyclopropane-containing compound with potential applications in scientific research. The compound has been shown to have various biochemical and physiological effects, and its mechanism of action is still being investigated. Despite its limitations, N-(4-propoxybenzyl)cyclopropanamine has several advantages for lab experiments, and its potential therapeutic properties make it an interesting compound for future research.
Synthesis Methods
The synthesis of N-(4-propoxybenzyl)cyclopropanamine involves the reaction of cyclopropanamine with 4-propoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The yield of N-(4-propoxybenzyl)cyclopropanamine can be enhanced by optimizing reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
N-(4-propoxybenzyl)cyclopropanamine has been extensively studied for its potential applications in scientific research. The compound has been used as a ligand in the development of new drugs for the treatment of various diseases such as depression, anxiety, and schizophrenia. N-(4-propoxybenzyl)cyclopropanamine has also been used as a building block in the synthesis of novel compounds with potential therapeutic properties.
properties
IUPAC Name |
N-[(4-propoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-9-15-13-7-3-11(4-8-13)10-14-12-5-6-12/h3-4,7-8,12,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQZSIWPPIZJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propoxybenzyl)cyclopropanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)

![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)

![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)
![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)